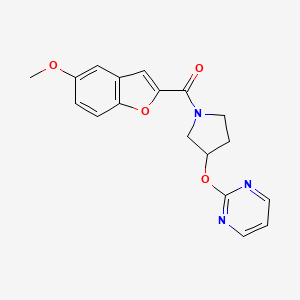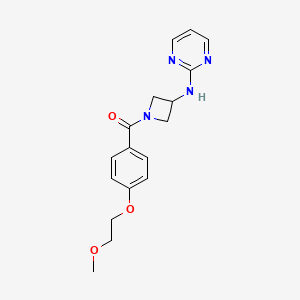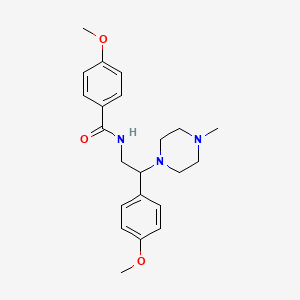
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of xanthene, which is a tricyclic compound consisting of two benzene rings fused to a central pyran ring. The presence of the dimethoxyphenyl group suggests that it may have properties similar to other compounds with this group, such as certain types of flavonoids .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the xanthene core, followed by the introduction of the dimethoxyphenyl group. This could potentially be achieved through a Friedel-Crafts acylation or alkylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the xanthene and phenyl groups) and ether linkages (from the dimethoxy group). The carbonyl groups in the dione moiety would also be a significant feature .Chemical Reactions Analysis
As a xanthene derivative, this compound could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The ether and carbonyl groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make it relatively stable and possibly planar. The ether and carbonyl groups could potentially participate in hydrogen bonding, influencing its solubility .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
The compound may have potential antioxidant activity. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antibacterial Activity
The compound could potentially exhibit antibacterial activity. Antibacterial compounds are used in medicine and everyday life to kill or inhibit the growth of bacteria to prevent and treat bacterial infections .
Anticancer Properties
The compound might have potential anticancer properties. Anticancer compounds are used to prevent or treat cancer, a group of diseases involving abnormal cell growth with the potential to invade or spread to other parts of the body .
Anti-inflammatory Properties
The compound could potentially have anti-inflammatory properties. Anti-inflammatory compounds are used to reduce inflammation, a process by which the body’s white blood cells and substances they produce protect us from infection with foreign organisms, such as bacteria and viruses .
Tyrosinase Inhibition
The compound might exhibit tyrosinase inhibition effects. Tyrosinase is an enzyme that is involved in the production of melanin, a pigment that is responsible for the color of our skin, hair, and eyes. Inhibitors of this enzyme could potentially be used in the treatment of disorders related to the overproduction of melanin .
Nonlinear Optical (NLO) Applications
The compound could potentially be used in nonlinear optical (NLO) applications. Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, that is, media in which the polarization density P responds nonlinearly to the electric field E of the light. This nonlinearity is typically observed only at very high light intensities .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O5/c1-24(2)10-15(26)21-18(12-24)30-19-13-25(3,4)11-16(27)22(19)20(21)14-8-7-9-17(28-5)23(14)29-6/h7-9,20H,10-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEYFJFYAZGPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=C(C(=CC=C4)OC)OC)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2480179.png)



![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2480185.png)

![(E)-N-(sec-butyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2480190.png)


![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-2H-chromen-2-one](/img/structure/B2480196.png)

![[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate](/img/structure/B2480198.png)
![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2480200.png)